N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.12732577 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazinamide derivatives, have been reported to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . They interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the pathogen’s death .
Biochemical Pathways
Related compounds have been found to interfere with the tricarboxylic acid cycle . This interference disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . They have also exhibited better in vitro activities than some commercial fungicides against Rhizoctonia cerealis .
Action Environment
The action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of biogenic amines like dopamine . By inhibiting MAO-B, this compound can potentially modulate neurotransmitter levels and influence neurological functions. Additionally, this compound may interact with other proteins and receptors, leading to various biochemical effects.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes like MAO-B . The inhibition of MAO-B can lead to increased levels of dopamine and other neurotransmitters, which may impact neuronal communication and function. Furthermore, this compound may have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters like dopamine . Additionally, this compound may interact with other proteins and receptors, leading to changes in gene expression and cellular signaling pathways. These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory effects on MAO-B over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit MAO-B activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like MAO-B . By inhibiting MAO-B, this compound can alter the metabolic flux of neurotransmitters, leading to changes in metabolite levels and overall metabolic balance. Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism and biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound may bind to intracellular proteins and receptors, influencing its localization and accumulation. The distribution of this compound within tissues can also impact its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with MAO-B and other mitochondrial proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazine core substituted with a dimethylcarbamoyl group and a phenyl moiety. The general structure can be represented as follows:
Synthesis typically involves multi-step reactions that include the formation of the pyrazine ring followed by the introduction of the dimethylcarbamoyl and phenyl groups. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In particular, derivatives of pyrazine-2-carboxamides have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
A | Mtb | ≤ 2 |
B | S. aureus | 31.25 |
C | MRSA | 62.5 |
These results indicate that modifications in the chemical structure significantly affect antimicrobial potency, with certain derivatives outperforming standard treatments like Pyrazinamide (PZA) .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies.
Cell Line | IC50 (µM) |
---|---|
Jurkat (Bcl-2) | < 23 |
A-431 | < 20 |
The mechanism appears to involve modulation of apoptosis pathways, particularly through interactions with Bcl-2 family proteins . Molecular dynamics simulations suggest that the compound binds effectively to target proteins, disrupting their function and promoting cell death in cancerous cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced pathogen viability or cancer cell growth.
- Receptor Binding : It can bind to cellular receptors, altering signaling pathways that govern cell survival and proliferation.
- Flavonoid Production Induction : In plant models, similar compounds have been shown to enhance flavonoid production, suggesting potential applications in agricultural biotechnology .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- A study reported that derivatives showed significant anti-tubercular activity against Mtb, with some compounds achieving MIC values significantly lower than established drugs .
- Another investigation into anticancer effects demonstrated that certain derivatives could induce apoptosis in resistant cancer cell lines, making them candidates for further development as therapeutic agents .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(2)14(20)9-11-3-5-12(6-4-11)18-15(21)13-10-16-7-8-17-13/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYPNMWOYTGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.